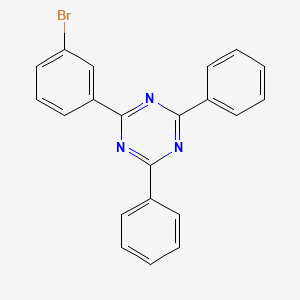

2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Description

The exact mass of the compound 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrN3/c22-18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZUKQQNZRMNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730666 | |

| Record name | 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864377-31-1 | |

| Record name | 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

An In-Depth Technical Guide to 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (Br-DPT). As a key building block in modern materials science and medicinal chemistry, understanding its fundamental characteristics is paramount for researchers and developers. This document delves into the synthesis, spectroscopic signature, thermal stability, and the critical photophysical and electrochemical properties that define its utility. We will explore the causality behind experimental choices for its characterization and provide validated protocols, grounding our discussion in authoritative references. This guide is structured to serve as a practical and in-depth resource for professionals in organic electronics, drug discovery, and advanced materials research.

Introduction: The Significance of a Core Heterocycle

The 1,3,5-triazine ring is a six-membered aromatic heterocycle distinguished by its planar structure and significant π-electron deficiency.[1][2] This inherent electron-accepting nature makes triazine derivatives exceptionally valuable as components in materials designed for organic electronics, where control over charge transport is critical.[2][3] 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, with the chemical formula C₂₁H₁₄BrN₃ and CAS number 864377-31-1, is a prominent example of this class.[4][5]

The molecule's architecture is noteworthy: a central electron-deficient triazine core is appended with two phenyl groups and one 3-bromophenyl group. This strategic combination yields a molecule with high thermal stability, defined electrochemical behavior, and a reactive handle—the bromo substituent—for further synthetic elaboration via cross-coupling reactions. These attributes make it a versatile intermediate for creating more complex functional molecules, particularly as host materials, electron-transporting materials (ETMs), and barrier layers in Organic Light-Emitting Diodes (OLEDs).[5][6] This guide will systematically dissect the properties that underpin these applications.

Synthesis and Structural Elucidation

The synthesis of asymmetrically substituted 1,3,5-triazines like Br-DPT typically relies on the Pinner or related cyclotrimerization reactions. A common and effective strategy involves the catalyzed reaction between an appropriate amidine hydrochloride and an excess of a nitrile, or the cross-cyclocondensation of different nitriles.

A plausible synthetic route for 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine involves the reaction of benzamidine with 3-bromobenzonitrile, or vice-versa, often under conditions that favor the formation of the desired substituted triazine. A related synthesis for the 4-bromo isomer involves heating 4-Bromo-N-benzylideneaniline with benzamidine.[7] Post-synthesis, purification is typically achieved through column chromatography and recrystallization to yield a white, crystalline powder with a purity often exceeding 99%.[5]

Confirmation of the molecular structure is achieved through a standard suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive information on the arrangement of protons and carbons, confirming the substitution pattern on the aromatic rings.

-

Mass Spectrometry (MS): Verifies the molecular weight and provides fragmentation patterns. The presence of bromine is easily identified by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity.

-

Infrared (IR) Spectroscopy: Identifies functional groups, notably the strong C=N stretching vibrations characteristic of the triazine ring.

Core Physical and Chemical Properties

The fundamental properties of Br-DPT are summarized below, providing a baseline for its handling, processing, and application.

| Property | Value | Reference |

| IUPAC Name | 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine | [4] |

| CAS Number | 864377-31-1 | [4][8] |

| Molecular Formula | C₂₁H₁₄BrN₃ | [4][5] |

| Molecular Weight | 388.26 g/mol | [5][9] |

| Appearance | White to off-white crystalline powder | [5][10] |

| Melting Point | 174.0 - 178.0 °C | [10] |

| Purity | >97.0% (HPLC) | [10] |

The compound is generally soluble in common organic solvents like chloroform, toluene, and tetrahydrofuran, which is a critical attribute for its use in solution-processed fabrication of electronic devices.[11]

Spectroscopic Profile: A Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide incontrovertible evidence of the molecule's structure.

-

¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.5-8.8 ppm). Protons on the two equivalent phenyl rings will have different chemical shifts from those on the distinct 3-bromophenyl ring, allowing for clear assignment.

-

¹³C NMR: The carbon spectrum is characterized by signals for the aromatic carbons and highly deshielded signals for the triazine ring carbons (typically δ > 170 ppm), reflecting the ring's electron-deficient nature.[12]

For some triazine derivatives, variable temperature (VT) NMR studies can reveal conformational dynamics, such as restricted rotation around the C(triazine)-N or C(triazine)-C(aryl) bonds, which can influence the material's properties in different environments.[13]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition. A key diagnostic feature is the isotopic pattern of the molecular ion peak resulting from the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a natural abundance ratio of approximately 1:1. This results in two peaks of nearly equal height separated by 2 Da.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands. The most prominent features include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1598 & 1515 cm⁻¹: Strong C=C and C=N stretching vibrations from the aromatic rings and the triazine core, respectively.[14] The triazine ring vibrations are particularly intense and diagnostic.

-

Below 900 cm⁻¹: C-H out-of-plane bending vibrations, which can help confirm the substitution pattern of the aromatic rings.

Thermal Stability: A Prerequisite for Device Longevity

High thermal stability is a hallmark of 2,4,6-triphenyl-1,3,5-triazine derivatives and a crucial requirement for materials used in electronic devices, which often operate at elevated temperatures or undergo thermal annealing during fabrication.[15][16] The s-triazine ring system is exceptionally stable, resisting decomposition at temperatures up to 550°C in some cases.[17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal degradation profile. For Br-DPT, a high decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is expected. This indicates that the material can withstand the high temperatures required for vacuum deposition or annealing processes without significant decomposition.[18][19]

Protocol: Thermogravimetric Analysis (TGA)

-

Baseline Correction: Perform a baseline run with an empty, clean alumina crucible under the specified conditions (e.g., N₂ atmosphere, 30 mL/min flow rate) to subtract instrument drift.[20][21]

-

Sample Preparation: Accurately weigh 5-10 mg of the Br-DPT sample into the crucible.[21]

-

Experimental Run: Place the crucible in the TGA furnace. Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous nitrogen purge.[22]

-

Data Analysis: Plot the sample weight (%) versus temperature (°C). Determine the onset of decomposition and the decomposition temperature (Td).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Photophysical and Electrochemical Landscape

The optoelectronic behavior of Br-DPT is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-deficient triazine core strongly influences these energy levels. [2][23]

UV-Visible Absorption and Photoluminescence

-

Absorption: In solution (e.g., toluene or CH₂Cl₂), Br-DPT is expected to exhibit strong absorption bands in the UV region (typically 250-350 nm). These correspond to π-π* electronic transitions within the conjugated aromatic system. [16][24]* Emission: Upon excitation, many triazine derivatives exhibit fluorescence. The emission wavelength and quantum yield are highly dependent on the molecular structure and environment. [16]For OLED applications, a high photoluminescence quantum yield (PLQY) and a high triplet energy (T₁) are desirable for host materials to prevent energy back-transfer from the phosphorescent dopant. [15]

Electrochemical Properties and Frontier Orbitals

Cyclic Voltammetry (CV) is the standard technique used to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels.

-

LUMO Level: The electron-deficient nature of the triazine ring results in a low-lying LUMO. This is evident as a reversible or quasi-reversible reduction wave in the CV scan. A low LUMO level facilitates efficient electron injection and transport, making it an excellent candidate for ETMs or n-type hosts in OLEDs. [1][15]* HOMO Level: The HOMO level is typically determined from the onset of the oxidation wave. For this molecule, the HOMO is expected to be localized primarily on the phenyl rings.

-

Electrochemical Band Gap (Eg): The difference between the HOMO and LUMO energy levels constitutes the electrochemical band gap.

| Property | Expected Value (eV) | Significance |

| HOMO | ~ -5.9 to -6.2 eV | Energy level for hole injection/transport |

| LUMO | ~ -2.6 to -2.8 eV | Energy level for electron injection/transport [15] |

| Band Gap (Eg) | ~ 3.3 to 3.5 eV | Determines absorption/emission color range |

Protocol: Cyclic Voltammetry (CV)

-

System Setup: Use a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).

-

Solution Preparation: Dissolve the Br-DPT sample (e.g., 1 mM) in an anhydrous, degassed solvent (e.g., dichloromethane or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. This internal standard is used to reference the measured potentials to the vacuum level.

-

Experimental Run: Scan the potential to measure the oxidation and reduction waves of the sample.

-

Data Analysis: Determine the onset potentials for oxidation (E_ox) and reduction (E_red). Calculate the HOMO and LUMO levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

-

Caption: Workflow for Cyclic Voltammetry (CV) Analysis.

Safety and Handling

According to available safety data, 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is classified with the following hazards:

-

H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4]* It may also be harmful if swallowed, inhaled, or in contact with skin. [4] Recommendations:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation. [5][9]

Conclusion

2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine stands out as a robust and versatile molecular building block. Its properties are defined by the powerful electron-accepting 1,3,5-triazine core, which imparts high thermal stability and low-lying LUMO energy levels ideal for electron transport applications. The phenyl substituents contribute to its stability and solubility, while the bromophenyl moiety serves as a strategic point for synthetic diversification. The comprehensive characterization data presented in this guide—from spectroscopic fingerprints to thermal and electrochemical profiles—validates its utility and provides the foundational knowledge necessary for its successful integration into next-generation organic electronic devices, advanced materials, and complex pharmaceutical intermediates.

References

- Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers.

- Triazine-based OLEDs with simplified structure and high efficiency by solution-processed procedure.

- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. PubChem.

- Electropolymerization of s-Triazines and Their Charge Storage Performance in Aqueous Acidic Electrolytes. MDPI.

- Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Deriv

- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photoc

- Highly Efficient and Solution‐Processed Single‐Emissive‐Layer Hybrid White Organic Light‐Emitting Diodes with Tris(triazolo)triazine‐Based Blue Thermally Activated Delayed Fluorescence Emitter.

- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. ChemicalBook.

- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine-864377-31-1. Sunshine Optoelectronic.

- Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI.

- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, 97%. Lab-Chemicals.Com.

- Thermal Behavior of 1, 3, 5-Trinitroso-1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines.

- Decomposition of Azo & Hydrazo linked Bis Triazines. University of Rhode Island.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Columbia University.

- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry.

- Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. Journal of the American Chemical Society.

- Triazine: An Important Building Block of Organic Materials for Solar Cell Application.

- Protocol Thermogravimetric Analysis (TGA). EPFL.

- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, 97%. TCI Chemicals.

- The Role of Triazine Derivatives in Advanced Organic Electronics. SF-Chem.

- Triazine: An Important Building Block of Organic Materials for Solar Cell Applic

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

- 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis. ChemicalBook.

- Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modul

- Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. MDPI.

- Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.

- Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.

- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. TCI Chemicals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | C21H14BrN3 | CID 58943302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sunshine-oled.com [sunshine-oled.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 864377-31-1 [m.chemicalbook.com]

- 9. lab-chemicals.com [lab-chemicals.com]

- 10. 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 864377-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 18. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]

- 19. mt.com [mt.com]

- 20. fpe.umd.edu [fpe.umd.edu]

- 21. epfl.ch [epfl.ch]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure and Characterization of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and physicochemical properties of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. This compound belongs to the s-triazine class of heterocycles, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and applications in organic electronics.[1][2] This document details a robust synthetic protocol and provides an in-depth analysis of the compound's structure through spectroscopic and crystallographic techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in drug discovery and materials development.

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[3][4] The planar, aromatic nature of the triazine ring, combined with its three nitrogen atoms acting as hydrogen bond acceptors, allows for diverse and tunable interactions with biological targets. The substitution pattern on the triazine core is crucial for modulating its pharmacological profile and physicochemical properties.

The introduction of a bromophenyl group, along with two phenyl substituents, as in 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, offers several strategic advantages for drug design and material science. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[5] Furthermore, the presence of the halogen atom can influence the compound's pharmacokinetic properties and provides a potential site for halogen bonding, a non-covalent interaction of increasing interest in drug design. In the realm of materials science, this compound is a valuable intermediate for organic light-emitting diodes (OLEDs), where the triazine core's electron-deficient nature is beneficial for electron transport materials.[6][7]

This guide will provide a detailed examination of the synthesis and a multi-faceted characterization of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, offering a foundational understanding for its further exploration in various scientific disciplines.

Synthesis of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

The synthesis of unsymmetrically substituted 1,3,5-triazines can be achieved through various methods, with one of the most effective being the catalyzed cyclocondensation of an aldehyde with amidine hydrochlorides.[1] This approach allows for the controlled construction of the triazine ring with defined substituents.

Synthetic Protocol: Catalyzed Cyclocondensation

A robust and high-yielding synthesis of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is achieved through the coupling and ring-closing reaction of 3-bromobenzaldehyde and benzamidine hydrochloride.[1] This method offers high yields and utilizes readily available starting materials.

Reaction Scheme:

Figure 1: Synthesis of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL three-necked flask, add 3-bromobenzaldehyde (10.8 mmol, 2.0 g), benzamidine hydrochloride (21.6 mmol, 3.8 g), sodium carbonate (21.6 mmol, 2.2 g), and either copper(II) acetate (1.08 mmol, 0.21 g) or nickel(II) acetate (1.08 mmol, 0.27 g).[1]

-

Solvent Addition: Add 50 g of toluene to the flask.

-

Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 30 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, filter the mixture and wash the filtrate with water. The crude product is then purified by recrystallization from absolute ethanol.

-

Isolation: Filter the recrystallized product and dry the filter cake under vacuum to obtain the final product.

Yield: This protocol has been reported to yield up to 83% of the desired product.[1]

Rationale for Experimental Choices:

-

Catalyst: Copper(II) acetate and nickel(II) acetate are effective catalysts for this type of coupling and cyclization reaction. They facilitate the formation of the C-N bonds necessary for the triazine ring assembly.

-

Base: Sodium carbonate is used to neutralize the hydrochloric acid released from the benzamidine hydrochloride, driving the reaction to completion.

-

Solvent and Temperature: Toluene is a suitable high-boiling solvent that allows the reaction to be conducted at the required temperature of 110 °C to overcome the activation energy of the cyclization.

-

Purification: Recrystallization from ethanol is an effective method for purifying the final product, removing any unreacted starting materials and byproducts.

Structural Characterization

A thorough characterization of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is essential to confirm its identity and purity. The following sections detail the expected outcomes from various analytical techniques based on data from closely related analogs and general principles of spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₄BrN₃ | [8] |

| Molecular Weight | 388.26 g/mol | [8] |

| Appearance | White to off-white powder/crystal | [9] |

| Melting Point | 174.0 - 178.0 °C | [9] |

| Purity | >97.0% (HPLC) | [9] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine are predicted based on the analysis of similar structures.

¹H NMR Spectroscopy:

-

Aromatic Protons: The ¹H NMR spectrum is expected to show a series of multiplets in the aromatic region (δ 7.0-9.0 ppm).

-

The protons of the two equivalent phenyl rings will likely appear as multiplets.

-

The protons of the 3-bromophenyl ring will exhibit a distinct pattern. The proton at the 2-position (ortho to the triazine and bromine) is expected to be the most downfield.

-

¹³C NMR Spectroscopy:

-

Triazine Carbons: The carbon atoms of the 1,3,5-triazine ring are expected to resonate at approximately δ 171-172 ppm.[10]

-

Aromatic Carbons: The carbon atoms of the phenyl and bromophenyl rings will appear in the range of δ 120-140 ppm. The carbon attached to the bromine atom (C-Br) will be shifted to a lower field.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is expected to show characteristic absorption bands for the triazine and aromatic rings.

| Wavenumber (cm⁻¹) | Assignment |

| ~1515 | C=N stretching of the triazine ring |

| ~1590 | C=C stretching of the aromatic rings |

| ~1340 | C-N stretching of the triazine ring |

| ~700-800 | C-H out-of-plane bending of the aromatic rings |

| ~500-600 | C-Br stretching |

These assignments are based on typical vibrational frequencies for substituted triazines and aromatic compounds.[11]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, the high-resolution mass spectrum (HRMS) should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₂₁H₁₄BrN₃. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a specific crystal structure for 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is not publicly available, analysis of related structures provides insight into the expected molecular geometry.[12]

Expected Structural Features:

-

Planarity: The central 1,3,5-triazine ring is expected to be planar.

-

Torsional Angles: The phenyl and bromophenyl rings will be twisted out of the plane of the triazine ring to varying degrees due to steric hindrance.

-

Intermolecular Interactions: In the solid state, the molecules are likely to pack in a way that maximizes intermolecular interactions, such as π-π stacking between the aromatic rings and potentially halogen bonding involving the bromine atom.

Workflow for Single-Crystal X-ray Diffraction:

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Applications and Future Perspectives

The structural and electronic properties of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine make it a versatile building block for various applications.

-

Drug Discovery: The s-triazine core is a well-established pharmacophore. The presence of the bromophenyl group allows for the facile generation of a library of analogs through reactions like Suzuki or Buchwald-Hartwig cross-coupling. This enables the exploration of the chemical space around this scaffold to optimize biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

-

Materials Science: As an intermediate for OLEDs, the electron-deficient triazine core facilitates electron transport. The bromine atom can be further functionalized to tune the electronic properties of the final material, leading to improved device performance.

Future research on this compound could focus on the synthesis and biological evaluation of novel derivatives for specific therapeutic targets. In materials science, the development of new electron transport materials based on this scaffold could lead to more efficient and stable OLED devices.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. The presented synthetic protocol offers an efficient route to this valuable compound. The discussion of its spectroscopic and potential crystallographic features provides a solid foundation for its identification and further study. The versatile nature of this molecule, with its privileged s-triazine core and reactive bromine handle, makes it a compound of significant interest for researchers in both drug discovery and materials science.

References

- CN108264490B - 1, 3, 5-triazine derivative and preparation method and application thereof - Google P

-

Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides - ResearchGate. (URL: [Link])

-

Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines - MDPI. (URL: [Link])

-

2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine - PubChem. (URL: [Link])

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. (URL: [Link])

-

Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives - Journal of Advanced Scientific Research. (URL: [Link])

-

Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. (URL: [Link])

- CN104262273B - Synthesis method of 1,3,5-triazine derivatives - Google P

-

Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a - The Royal Society of Chemistry. (URL: [Link])

-

Triazines – A comprehensive review of their synthesis and diverse biological importance. (URL: [Link])

-

Fig S7 IR spectrum of 2,4,6-tri-(4-bromophenyl)-s-triazine. - ResearchGate. (URL: [Link])

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (URL: [Link])

-

Synthesis, structure and characterisation of two 2,4-diamino-6-R-1,3,5-triazine derivatives (R=3-cyanophenyl and 4-cyanophenyl) - DOI. (URL: [Link])

-

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine - PubChem. (URL: [Link])

-

X-ray structures of 2,4,6-trisIJphenylthio)-1,3,5-triazine (1),... - ResearchGate. (URL: [Link])

-

X-ray structures of 2,4,6-trisIJ(3-nitrophenyl)thio)-1,3,5-triazine (4),... - ResearchGate. (URL: [Link])

-

The Chemical Profile and Applications of 2-Chloro-4,6-diphenyl-1,3,5-triazine. (URL: [Link])

-

FT-IR spectra of starting materials 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline (a), 2,2′-bithiophene-5,5′-dicarboxaldehyde (b) and the TP-CTF photocatalyst (c). - ResearchGate. (URL: [Link])

-

Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

1,3,5-Triazine-2,4-diamine, 6-chloro- - the NIST WebBook. (URL: [Link])

Sources

- 1. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalscitechocean.com [globalscitechocean.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sunshine-oled.com [sunshine-oled.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(III) complexes with polarity sensitive T1 state properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | C21H14BrN3 | CID 58943302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 57872377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines [mdpi.com]

A Technical Guide to 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a key heterocyclic compound. The 1,3,5-triazine core is a significant scaffold in medicinal chemistry and materials science, and this specific derivative offers unique functionalities attributable to its phenyl and bromophenyl substituents. This document covers the compound's fundamental physicochemical properties, provides a detailed, field-tested synthetic protocol with mechanistic insights, and explores its current and potential applications for researchers, scientists, and professionals in drug development and materials science.

Core Compound Identification and Properties

The subject of this guide is a tri-substituted 1,3,5-triazine, a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This core structure is decorated with two phenyl groups and one 3-bromophenyl group.

Molecular Formula and Weight

The fundamental identity of a chemical compound is established by its molecular formula and corresponding weight. These values are critical for stoichiometric calculations in synthesis, quantitative analysis, and spectrometric identification.

| Property | Value | Source(s) |

| Chemical Name | 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | [1] |

| Molecular Formula | C₂₁H₁₄BrN₃ | [1][2] |

| Molecular Weight | 388.26 g/mol (or 388.3 g/mol ) | [1][2][3] |

| Exact Mass | 387.03711 Da | [1][4] |

| CAS Number | 864377-31-1 | [1][2] |

Physicochemical Characteristics

The physical properties of the compound dictate its handling, storage, and application parameters. As an intermediate, it is typically supplied as a white to off-white crystalline powder with a purity often exceeding 97-99% for research and development purposes.[2][5][6]

| Property | Value | Source(s) |

| Appearance | White to almost white powder/crystal | [2][5] |

| Melting Point | 174.0 to 178.0 °C | [5][7] |

| Storage | Inert atmosphere, Room Temperature | [2][6] |

Synthesis and Mechanistic Considerations

The synthesis of asymmetrically substituted 1,3,5-triazines like 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine is a topic of significant chemical interest. The primary methods involve the cyclotrimerization of nitriles or the sequential substitution of cyanuric chloride.[8][9][10] The cyclotrimerization of a stoichiometric mixture of benzonitrile and 3-bromobenzonitrile is a common approach.

Recommended Synthetic Protocol: Acid-Catalyzed Cyclotrimerization

This protocol describes a robust method for synthesizing the target compound. The choice of a strong acid catalyst is crucial for activating the nitrile groups towards nucleophilic attack, while controlled temperature prevents the formation of unwanted polymeric byproducts.

Materials:

-

3-Bromobenzonitrile

-

Benzonitrile

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-bromobenzonitrile (1 equivalent) and benzonitrile (2 equivalents) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoromethanesulfonic acid (0.1 equivalents) dropwise to the stirred solution. Causality Note: The strong acid protonates the nitrile nitrogen, significantly increasing the carbon's electrophilicity for the cyclization cascade.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (approx. 40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Workup and Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Self-Validation Check: Ensure the aqueous layer is basic (pH > 8) using pH paper to confirm complete acid neutralization.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the pure 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine.

Visualization of Synthetic Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.

Applications in Research and Drug Development

The 1,3,5-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[11][12][13]

Role as a Synthetic Intermediate

The primary value of 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine lies in its dual functionality:

-

The Triazine Core: The electron-deficient nature of the triazine ring influences the electronic properties of the molecule and serves as a rigid scaffold to orient the phenyl substituents in defined spatial arrangements.

-

The Bromophenyl Group: The bromine atom is a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds. This enables the creation of large, diverse libraries of complex molecules for screening.

This makes the compound a valuable building block for developing:

-

Pharmaceuticals: The triazine core is being investigated for its potential in developing agents against various diseases, including breast cancer.[11][14] The ability to modify the bromophenyl position allows for systematic Structure-Activity Relationship (SAR) studies.

-

OLED Materials: Triazine derivatives are widely used as host materials or in electron transport layers in Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and electron-withdrawing characteristics.[2][15] The bromo-substituent allows for the molecule to be incorporated into larger polymeric or dendritic structures designed for optoelectronic applications.

Experimental Workflow: Suzuki Cross-Coupling

The diagram below illustrates a typical experimental workflow for utilizing the compound in a Suzuki cross-coupling reaction, a cornerstone of modern drug discovery and materials synthesis.

Caption: General workflow for a Suzuki cross-coupling reaction using the title compound.

Conclusion

2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a strategically important molecule. Its well-defined structure, characterized by a stable triazine core and a synthetically versatile bromophenyl group, makes it a valuable intermediate. For drug development professionals, it provides a robust scaffold for creating diverse molecular libraries for biological screening. For materials scientists, it serves as a foundational building block for advanced optoelectronic materials. The reliable synthetic routes and the potential for extensive chemical modification ensure its continued relevance in both academic and industrial research settings.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 58943302, 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1728672, 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. Available at: [Link]

-

Borun Chemical. Exploring 2-(o-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine: A Key OLED Intermediate. Available at: [Link]

-

2a biotech. 2-(3-BROMOPHENYL)-4,6-DIPHENYL-1,3,5-TRIAZINE. Available at: [Link]

-

Oakwood Chemical. 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. Available at: [Link]

-

Stefani, H.A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

-

Stefani, H.A., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. Available at: [Link]

-

Claramunt, R.M., et al. (2007). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc. Available at: [Link]

-

Kumawat, J., et al. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Journal of Advanced Scientific Research. (2024). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Available at: [Link]

-

Yin, L.H., et al. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry. Available at: [Link]

-

OUCI. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Available at: [Link]

-

Daszkiewicz, Z., et al. (2012). Synthesis, structure and characterisation of two 2,4-diamino-6-R-1,3,5-triazine derivatives (R=3-cyanophenyl and 4-cyanophenyl). Journal of Molecular Structure. Available at: [Link]

Sources

- 1. 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | C21H14BrN3 | CID 58943302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sunshine-oled.com [sunshine-oled.com]

- 3. 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | C21H14BrN3 | CID 1728672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 864377-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 864377-31-1 | TCI EUROPE N.V. [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

- 11. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciensage.info [sciensage.info]

- 13. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile [ouci.dntb.gov.ua]

- 14. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. innospk.com [innospk.com]

Photophysical properties of brominated triphenyl triazine derivatives

An In-Depth Technical Guide to the Photophysical Properties of Brominated Triphenyl Triazine Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The 1,3,5-triazine core, a nitrogen-rich heterocyclic motif, serves as a powerful electron-accepting building block in the design of advanced organic functional materials. When functionalized with three phenyl rings, the resulting triphenyl triazine (TPT) scaffold offers a versatile platform for tuning optoelectronic properties. The strategic introduction of bromine atoms onto these peripheral phenyl rings dramatically alters the photophysical landscape of the molecule. This guide provides a comprehensive exploration of the synthesis, characterization, and photophysical behavior of brominated triphenyl triazine derivatives. We will delve into the profound influence of the heavy-atom effect, substituent positioning, and molecular architecture on processes such as intersystem crossing, fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF). This document is intended for researchers, chemists, and materials scientists engaged in the development of next-generation materials for organic electronics, bio-imaging, and photodynamic therapy.

Introduction: The Triazine Core and the Role of Bromination

1,3,5-triazine derivatives are π-electron-deficient compounds, a property that makes them excellent electron acceptors and transport materials in organic electronics.[1] Their high thermal stability and well-defined molecular geometry have led to their widespread use in diverse applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2] The triphenyl triazine architecture, in particular, allows for the creation of star-shaped, D-π-A (Donor-π-Acceptor) molecules where the electronic properties can be meticulously controlled through substitution on the phenyl rings.[3][4]

Bromination introduces a "heavy atom" into the molecular structure. The primary consequence of this is the enhancement of spin-orbit coupling (SOC). This quantum mechanical effect facilitates transitions between electronic states of different spin multiplicity (i.e., from singlet to triplet states), which are otherwise "forbidden." This has profound implications for the molecule's photophysical properties, often leading to:

-

Increased Intersystem Crossing (ISC): Enhanced transition from the lowest excited singlet state (S₁) to the lowest excited triplet state (T₁).

-

Suppressed Fluorescence: As the non-radiative ISC pathway becomes more efficient, it outcompetes the radiative fluorescence (S₁ → S₀) pathway.

-

Enhanced Phosphorescence: The heavy-atom effect also promotes the radiative decay from the triplet state back to the ground state (T₁ → S₀), making phosphorescence more likely.[5]

-

Facilitation of Thermally Activated Delayed Fluorescence (TADF): In molecules designed with a small energy gap between the S₁ and T₁ states (ΔE_ST), efficient ISC and reverse intersystem crossing (RISC) are critical. Bromination can be a tool to optimize these rates.[6][7]

These modulated properties are highly desirable for specific applications. For instance, efficient ISC is the cornerstone of photosensitizers used in photodynamic therapy (PDT), which rely on generating cytotoxic singlet oxygen from triplet-state sensitizers.[8][9] In the realm of OLEDs, harnessing triplet excitons via phosphorescence or TADF is essential for achieving high internal quantum efficiencies.[10][11]

Synthesis and Molecular Design Strategy

The most common precursor for synthesizing 2,4,6-trisubstituted-1,3,5-triazines is cyanuric chloride. The three chlorine atoms can be sequentially replaced through nucleophilic aromatic substitution reactions. For creating 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, a typical approach involves the trimerization of a brominated benzonitrile derivative or, more commonly, a coupling reaction.[12][13]

Causality in Synthesis: Why Specific Routes are Chosen

The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Friedel-Crafts reactions can be used to attach the phenyl rings, followed by bromination. However, this can lead to mixtures of isomers that are difficult to separate. A more precise method involves using pre-functionalized building blocks, such as brominated phenyl Grignard reagents or boronic acids, and coupling them to the triazine core. This ensures regiochemical control, which is critical as the position of the bromine atom (ortho, meta, or para) has a significant impact on the final photophysical properties.[5][14]

Experimental Protocol: Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

This protocol describes a common synthetic method utilizing a coupling reaction.

Step 1: Preparation of the Benzamidine Hydrochloride Derivative

-

To a solution of 4-bromobenzonitrile in anhydrous ethanol, add a catalytic amount of sodium methoxide.

-

Bubble ammonia gas through the solution at room temperature for 24 hours until the starting material is consumed (monitored by TLC).

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in anhydrous ether and bubble dry HCl gas through the solution to precipitate the 4-bromobenzamidine hydrochloride salt.

-

Filter the precipitate, wash with cold ether, and dry under vacuum.

Step 2: Coupling and Ring-Closure Reaction [15]

-

In a round-bottom flask, combine the 4-bromobenzamidine hydrochloride (3 equivalents) with a suitable benzaldehyde derivative (1 equivalent) in a solvent such as DMF.

-

Add a base (e.g., potassium carbonate) and a catalyst (e.g., copper acetate).[15]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-150 °C for 12-24 hours.

-

After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform/ethanol) to yield the pure 2,4,6-tris(4-bromophenyl)-1,3,5-triazine.

Step 3: Characterization (Self-Validation)

-

¹H and ¹³C NMR: Confirm the molecular structure and purity. The spectra should show the expected signals for the aromatic protons and carbons, with integration values consistent with the C₃ symmetric structure.[3]

-

Mass Spectrometry (MS): Verify the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in ~1:1 abundance) should be clearly visible.[3]

-

FT-IR Spectroscopy: Confirm the presence of characteristic functional groups, such as the C=N stretching of the triazine ring.[3]

Fundamental Photophysical Pathways

To understand the impact of bromination, one must first be familiar with the fundamental processes that occur after a molecule absorbs light. These pathways are classically illustrated by a Jablonski diagram.[16]

-

Absorption (Excitation): The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁ or higher). This is a very fast process (femtoseconds).

-

Vibrational Relaxation & Internal Conversion (IC): The molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.

-

Fluorescence: The molecule returns to the ground state (S₀) by emitting a photon. This is a spin-allowed radiative process, typically occurring on the nanosecond timescale.

-

Intersystem Crossing (ISC): The molecule transitions from the S₁ state to an excited triplet state (T₁). This is a spin-forbidden, non-radiative process. The rate of ISC is heavily influenced by spin-orbit coupling.

-

Phosphorescence: The molecule returns from the T₁ state to the S₀ ground state by emitting a photon. This is a spin-forbidden radiative process and is therefore much slower than fluorescence, occurring on the microsecond to second timescale.

The Heavy-Atom Effect in Action: Positional Isomers

The introduction of bromine significantly enhances the rate of ISC (k_ISC). The position of the bromine atom on the phenyl rings (ortho, meta, or para) further tunes this effect through a combination of electronic and steric factors. A study on ortho-, meta-, and para-brominated triphenyl triazine rotors (o-Br-TRZ, m-Br-TRZ, and p-Br-TRZ) provides excellent insight.[5]

-

o-Br-TRZ: The bromine atom is in close proximity to the triazine core. This steric hindrance can twist the phenyl ring out of the plane of the triazine core, potentially disrupting π-conjugation but also influencing molecular packing and vibrational modes that quench excited states. This isomer often exhibits intrinsic room-temperature phosphorescence (RTP) due to efficient ISC and suppression of non-radiative decay.[5]

-

m-Br-TRZ & p-Br-TRZ: With the bromine atom further from the core, direct steric hindrance is reduced. The heavy-atom effect is still prominent, but the overall photophysical behavior can be different. For instance, these isomers might not show strong intrinsic RTP but can be activated by external stimuli like UV irradiation or heat, which induces changes in molecular packing and motion that favor phosphorescence.[5][14]

The photothermal effect can also be position-dependent. Studies have shown that the para-substituted isomer (p-Br-TRZ) can be the most effective at converting absorbed light into heat.[14]

Quantitative Data Summary

The following table summarizes key photophysical properties for representative brominated triphenyl triazine derivatives, illustrating the impact of bromine substitution.

| Compound ID | Key Substituents | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Solvent/State | Reference |

| 3-NPh₂ | Triphenylamino | ~420 | ~510 | ~90 | 0.69 | CH₂Cl₂ | [17] |

| o-Br-TRZ | Ortho-Bromo | ~350 | ~550 (Phosphorescence) | >200 | - | Solid State | [5] |

| m-Br-TRZ | Meta-Bromo | ~350 | ~550 (Phosphorescence, activated) | >200 | - | Solid State | [5] |

| p-Br-TRZ | Para-Bromo | ~350 | ~550 (Phosphorescence, activated) | >200 | - | Solid State | [5] |

Note: Data is compiled from multiple sources and conditions may vary. Direct comparison requires standardized measurement conditions.

Experimental Characterization of Photophysical Properties

A robust characterization workflow is essential to accurately determine the photophysical properties of these molecules.[16][18]

Protocol 1: Steady-State Measurements

-

Sample Preparation: Prepare dilute solutions (micromolar concentration, absorbance < 0.1 at excitation wavelength) of the synthesized compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) to study solvatochromic effects.[3]

-

UV-Visible Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer to record the absorption spectrum from ~250 nm to ~700 nm.

-

Identify the wavelength of maximum absorption (λ_abs) for the lowest energy transition (often a π-π* or intramolecular charge transfer, ICT, band).[17]

-

-

Photoluminescence (PL) Spectroscopy:

-

Use a spectrofluorometer to record the emission spectrum. Excite the sample at or near its λ_abs.

-

Identify the wavelength of maximum emission (λ_em).

-

The difference between λ_em and λ_abs gives the Stokes shift, which provides insight into the geometric relaxation in the excited state.[3]

-

Protocol 2: Fluorescence Quantum Yield (Φ_F) Determination

-

Relative Method: This is the most common approach.

-

Select a Standard: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

-

Measure Absorbance: Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure Emission: Record the integrated fluorescence intensity for all solutions of the sample and the standard.

-

Calculate Φ_F: Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The sample's quantum yield (Φ_s) is calculated using the equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot, and n is the refractive index of the solvent. Subscripts s and r denote the sample and reference, respectively.

Protocol 3: Time-Resolved Spectroscopy

-

Fluorescence Lifetime (τ_F):

-

Use Time-Correlated Single Photon Counting (TCSPC).

-

Excite the sample with a pulsed laser source (picosecond or nanosecond pulses).

-

Measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

Construct a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Fit the decay curve to an exponential function to extract the fluorescence lifetime(s).

-

-

Transient Absorption (TA) Spectroscopy: [19]

-

This technique probes the excited-state dynamics, including the triplet state.

-

Excite the sample with a short "pump" laser pulse.

-

Probe the sample with a second, broadband "probe" pulse at various time delays after the pump pulse.

-

The difference in the absorption of the probe beam with and without the pump pulse gives the transient absorption spectrum.

-

This allows for direct observation of the triplet state formation (ISC) and its decay (phosphorescence or non-radiative decay).

-

Applications Driven by Bromine-Tuned Photophysics

a) Thermally Activated Delayed Fluorescence (TADF) for OLEDs

In TADF emitters, triplet excitons, which constitute 75% of the total excitons generated in an OLED, can be harvested. This is achieved through Reverse Intersystem Crossing (RISC) from the T₁ state back to the S₁ state, followed by fluorescence.[7][10] For efficient RISC, the energy gap (ΔE_ST) must be very small (< 0.2 eV).

The role of bromination here is nuanced. While the heavy-atom effect increases k_ISC, it can also increase the rate of non-radiative decay from the triplet state, which is detrimental to TADF. However, strategic placement of bromine can be used to fine-tune the spin-orbit coupling just enough to facilitate both ISC and RISC without introducing overwhelming non-radiative decay pathways. Triazine-based molecules are excellent platforms for designing TADF emitters.[11][20]

b) Photosensitizers for Photodynamic Therapy (PDT)

PDT is a medical treatment that uses a photosensitizer, light, and molecular oxygen to kill cancer cells and other diseased cells.[8] The mechanism relies on the photosensitizer absorbing light and efficiently populating its triplet state via ISC. This long-lived triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent.

Brominated triphenyl triazines are promising candidates for PDT. Their key advantages include:

-

Strong Absorption: They can be designed to absorb light in the "phototherapeutic window" (600-900 nm) where tissue penetration is maximal.[21]

-

High ISC Efficiency: The heavy-atom effect from bromine ensures rapid and efficient population of the triplet state, a prerequisite for high singlet oxygen quantum yield.

-

Tunability: The core structure can be modified to improve water solubility and target specific cellular organelles, which are important determinants of photodynamic activity.[8]

Conclusion and Future Outlook

The strategic bromination of triphenyl triazine derivatives provides a powerful and versatile tool for manipulating their photophysical properties. By leveraging the heavy-atom effect, researchers can precisely control the flow of energy between singlet and triplet excited states. This has enabled the development of materials with enhanced phosphorescence, efficient TADF characteristics, and high potential as photosensitizers. The position of the bromine atom is a critical design parameter, influencing not only spin-orbit coupling but also molecular conformation and intermolecular interactions.

Future research in this area will likely focus on:

-

Multi-functional Materials: Designing molecules that combine, for example, TADF properties with sensing capabilities.

-

Advanced PDT Agents: Incorporating targeting moieties and improving water solubility to create next-generation photosensitizers with higher efficacy and fewer side effects.

-

Exploring Heavier Halogens: Investigating the effects of iodine substitution to further enhance spin-orbit coupling, while balancing the potential for increased non-radiative decay and decreased chemical stability.

-

Computational Modeling: Utilizing advanced theoretical methods like TD-DFT to more accurately predict photophysical properties and guide the design of new molecules, reducing the need for trial-and-error synthesis.[16]

By continuing to explore the rich photophysics of these systems, the scientific community can unlock new technologies in fields ranging from sustainable lighting and displays to advanced medical therapies.

References

-

Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. (2019-08-20). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Photophysical properties of designed triazine derivatives Photos... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Design of High-Performance Thermally Activated Delayed Fluorescence Emitters Containing s-Triazine and s-Heptazine with Molecular Orbital Visualization by STM. (2022-03-11). ACS Publications. Retrieved January 6, 2026, from [Link]

-

1,3,5-Triazine-Functionalized Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes. (2022-07-11). ChemRxiv. Retrieved January 6, 2026, from [Link]

-

The chemical structure of some triazine and cyanopyridine-based TADF emitters. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

1,3,5-Triazine as TADF-emitters. For donors, refer to Fig. 9. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Photophysical and Photochemical Properties of Organic Molecules. (2025-11-01). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022-05-19). MDPI. Retrieved January 6, 2026, from [Link]

-

Photophysical properties of the thiophene‐triazine compounds... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Spectroscopic Characterization of the Charge-Separated Zwitterionic State Responsible for the Excimer-like Emission of a Luminescent Diradical. (2025-12-30). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

-

Photothermal effects of triazine derivatives a Bromine... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Exploring the Synthesis of Advanced Triazine Derivatives for Material Innovation. (2025-10-20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

Photophysical processes in single molecule organic fluorescent probes. (2014-02-21). PubMed. Retrieved January 6, 2026, from [Link]

-

Structure-activity relationships of mono-substituted trisulfonated porphyrazines for the photodynamic therapy (PDT) of cancer. (2010-01-27). PubMed. Retrieved January 6, 2026, from [Link]

-

Triazine: An Important Building Block of Organic Materials for Solar Cell Application. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Phenothiazine derivatives show high potential for use in photodynamic therapy. (2020-06-09). Kazan Federal University. Retrieved January 6, 2026, from [Link]

-

Dye Sensitizers for Photodynamic Therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Synthesis of biphenyl‐based triazines 33. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). IJSREM. Retrieved January 6, 2026, from [Link]

- 1,3, 5-triazine derivative and preparation method and application thereof. (n.d.). Google Patents.

Sources

- 1. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships of mono-substituted trisulfonated porphyrazines for the photodynamic therapy (PDT) of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN108264490B - 1,3, 5-triazine derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. news-medical.net [news-medical.net]

Theoretical and computational studies of diphenyl-1,3,5-triazine compounds

An In-Depth Technical Guide to the Theoretical and Computational Study of Diphenyl-1,3,5-Triazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold, particularly when substituted with phenyl groups, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide serves as a technical deep-dive into the theoretical and computational methodologies employed to investigate these compounds at a molecular level. As a senior application scientist, the goal is to provide not just a list of methods, but a logical framework for their application, explaining the causality behind methodological choices and demonstrating how a multi-faceted computational approach can accelerate the drug discovery process. We will explore how techniques ranging from quantum mechanics to molecular dynamics are integrated to predict molecular properties, understand structure-activity relationships (SAR), and design novel, potent therapeutic agents.

The Strategic Importance of the 1,3,5-Triazine Core in Drug Discovery

The 1,3,5-triazine ring is a six-membered heteroaromatic system containing three nitrogen atoms. This nitrogen-rich core confers unique electronic properties, making it an excellent scaffold for building diverse molecular architectures. The electrophilic nature of the triazine ring allows for sequential and regioselective substitution at the 2, 4, and 6 positions, enabling the synthesis of large libraries of compounds for screening.[2]

When combined with diphenyl moieties, these compounds gain structural rigidity and the potential for crucial π-π stacking interactions with biological targets.[3] This structural motif is found in molecules targeting a range of biological pathways, including various receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as DNA itself.[2][4] The versatility and documented biological potential of this scaffold make it a highly attractive starting point for computational investigation and rational drug design.[1]

The Computational Chemist's Toolkit: A Multi-Pillar Approach

A robust in-silico investigation of diphenyl-1,3,5-triazine derivatives does not rely on a single method. Instead, it employs a hierarchical and integrated workflow where the results of one technique inform the setup of the next. This self-validating system ensures a comprehensive understanding of the molecule, from its intrinsic electronic properties to its dynamic behavior within a complex biological environment.

Pillar 1: Quantum Mechanics - Understanding Electronic Structure with DFT

Causality: Before we can predict how a molecule will interact with a protein, we must first understand its fundamental electronic properties. Density Functional Theory (DFT) is the workhorse for this task. It provides a balance between accuracy and computational cost, allowing for the calculation of key molecular descriptors that govern reactivity and intermolecular interactions.[3][5]

Key Applications for Triazines:

-

Geometry Optimization: Determining the most stable 3D conformation of the molecule.

-

Frontier Molecular Orbitals (FMOs): Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them (HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability.[6]

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

-

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and intramolecular interactions.[3][5]

Protocol: A Standard DFT Workflow

-

Structure Drawing: Draw the diphenyl-1,3,5-triazine derivative using a molecular editor.

-

Pre-optimization: Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field).

-

DFT Calculation Setup:

-

Method: Select the DFT functional. B3LYP (Becke's three-parameter Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[3][5]

-

Basis Set: Choose a basis set. 6-311++G(d,p) is a common choice that provides a good description of electron distribution, including polarization and diffuse functions, which are important for non-covalent interactions.[3]

-

Solvation Model: If studying the molecule in solution, apply a continuum solvation model like the Polarization Continuum Model (PCM).

-

-

Execution: Run the geometry optimization and frequency calculation. A true energy minimum is confirmed by the absence of imaginary frequencies.

-

Analysis: Post-process the output to extract HOMO/LUMO energies, generate the MEP map, and perform NBO analysis.

Pillar 2: Molecular Docking - Predicting Binding Modes and Affinities

Causality: Once the ligand's properties are understood, molecular docking predicts how it will bind to the active site of a target protein. This is a critical step in structure-based drug design, helping to filter large compound libraries and prioritize candidates for synthesis.[7][8][9] The simulation "docks" the flexible ligand into the rigid (or semi-flexible) receptor, and a scoring function estimates the binding affinity.

Key Applications for Triazines:

-

Binding Pose Prediction: Identifying the most likely orientation and conformation of the compound within the protein's binding pocket.

-

Interaction Analysis: Pinpointing key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.[10]

-

Virtual Screening: Ranking a series of triazine derivatives based on their predicted binding scores to identify the most promising candidates.

Protocol: A Validated Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign correct protonation states for residues like Histidine.

-

Repair any missing side chains or loops.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of the triazine derivative as the starting point.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation: Define the binding site by placing a grid box that encompasses the active site cavity.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide). The software will generate multiple possible binding poses.

-

Pose Analysis & Scoring:

-

Analyze the top-ranked poses based on the scoring function (e.g., binding energy in kcal/mol).

-

Visualize the best pose to identify key interactions with amino acid residues.[10] Cross-reference these interactions with known binding modes of other inhibitors if available.

-